5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one

Catalog No.
S598376
CAS No.
27538-09-6
M.F
C7H10O3
M. Wt
142.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one

CAS Number

27538-09-6

Product Name

5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one

IUPAC Name

5-ethyl-4-hydroxy-2-methylfuran-3-one

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

InChI

InChI=1S/C7H10O3/c1-3-5-7(9)6(8)4(2)10-5/h4,9H,3H2,1-2H3

InChI Key

QJYOEDXNPLUUAR-UHFFFAOYSA-N

SMILES

CCC1=C(C(=O)C(O1)C)O

Solubility

Soluble in water; Insoluble in fats
Soluble (in ethanol)

Synonyms

2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone, 4-HEMF, 4-hydroxy-2-ethyl-5-methyl-3(2H)-furanone, 4-hydroxy-5-ethyl-2-methyl-3(2H)-furanone, 5-ethyl-4-hydroxy-2-methyl-3(2H)-furanone, EHMF cpd

Canonical SMILES

CCC1=C(C(=O)C(O1)C)O

Flavor and Fragrance Research:

Homofuraneol is well-known for its pleasant, caramel-like aroma and contributes significantly to the flavor profile of various foods and beverages, including coffee, bread, fruits (such as peaches and apricots), and alcoholic beverages [].

Research in this area focuses on understanding the role of homofuraneol in flavor perception, its interaction with other aroma compounds, and its potential use as a flavoring agent or fragrance ingredient. Studies have employed techniques like gas chromatography-mass spectrometry (GC-MS) to identify and quantify homofuraneol in various food products [].

Food Science and Technology:

Beyond its role in flavor, homofuraneol has potential applications in food science and technology. Research is exploring its use as:

  • A marker for food quality and authenticity: Studies have shown that the levels of homofuraneol can vary depending on factors like the type of coffee bean, roasting conditions, and geographical origin []. This information can be used to assess the quality and authenticity of food products.
  • A tool for food preservation: Homofuraneol exhibits antimicrobial properties against certain foodborne pathogens []. Research is ongoing to investigate its potential application as a natural food preservative.

Agricultural and Environmental Research:

Homofuraneol has also been identified in plants, where it plays a role in plant-insect interactions []. Research in this area explores:

  • Its role in plant defense mechanisms: Studies suggest that homofuraneol can attract beneficial insects like predatory mites, which help control insect pests []. Understanding this mechanism could lead to the development of more sustainable pest control strategies.
  • Its potential as a biomarker for environmental monitoring: Homofuraneol's presence in certain environmental samples might indicate the presence of specific plant species or specific environmental conditions, potentially aiding in environmental monitoring efforts.

Medical and Pharmaceutical Research:

While preliminary, some research suggests that homofuraneol might possess potential applications in the medical field. Studies have investigated its:

  • Antioxidant and anti-inflammatory properties: In-vitro studies have shown that homofuraneol exhibits antioxidant and anti-inflammatory effects []. However, further research is needed to understand its potential therapeutic benefits.
  • Role in neurodegenerative diseases: Limited research suggests a potential role for homofuraneol in modulating pathways involved in neurodegenerative diseases like Alzheimer's disease []. However, this area requires extensive further investigation.

5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one, also known as 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone, is a cyclic ketone and a member of the furan family. This compound is characterized by its distinctive aroma and flavor, often described as sweet and caramel-like. It is primarily found in various food products, including soy sauce, roasted coffee, and blackberries, contributing significantly to their sensory profiles . The chemical structure of 5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one includes a furan ring with hydroxy and ethyl substituents, which are crucial for its biological activity and applications.

The mechanism by which homofuraneol interacts with our olfactory receptors to produce its characteristic aroma isn't fully understood. However, researchers believe its structure allows for specific interactions with these receptors, triggering the perception of caramel and fruity notes [].

. Notably, it can undergo dehydration to form more complex aromatic compounds under certain conditions. The compound can also be involved in Maillard reactions, where it is formed from the reaction of reducing sugars with amino acids during food processing, contributing to the browning and flavor development in cooked foods . Additionally, it can participate in oxidation reactions, where it may convert to other furan derivatives.

The biological activity of 5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one has been studied in various contexts. It exhibits antioxidant properties, which can help protect cells from oxidative stress. Moreover, its presence as a metabolite in organisms such as Saccharomyces cerevisiae suggests potential roles in fermentation processes and flavor development . Preliminary studies indicate that this compound may also possess anti-inflammatory and antimicrobial activities, although further research is needed to fully elucidate these effects.

Several methods have been developed for the synthesis of 5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one:

  • Maillard Reaction: This method involves heating reducing sugars with amino acids or proteins, leading to the formation of various furan derivatives, including 5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one.
  • Chemical Synthesis: Laboratory synthesis can be achieved through multi-step organic reactions involving furan derivatives and alkylation processes .
  • Biotechnological Approaches: Utilizing microbial fermentation processes can yield this compound naturally from substrates like glucose or other carbohydrates through enzymatic pathways.

5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one finds applications across various fields:

  • Food Industry: It is used as a flavoring agent due to its pleasant aroma and taste, enhancing the sensory qualities of products like soy sauce and coffee .
  • Fragrance Industry: Its sweet scent makes it suitable for use in perfumes and scented products.
  • Pharmaceuticals: The compound's biological activities suggest potential applications in developing nutraceuticals or therapeutic agents focused on oxidative stress-related conditions.

Interaction studies involving 5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one have revealed its compatibility with various compounds commonly found in food matrices. Research indicates that this compound can interact with other volatile compounds during cooking processes, potentially influencing flavor profiles. Furthermore, its antioxidant properties may enhance the stability of food products by interacting with free radicals .

Several compounds exhibit structural similarities to 5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanoneSimilar furan ring; different substitution patternFound in fish sauce; key aroma compound
4-Hydroxy-2,5-dimethyl-3(2H)-furanoneContains two methyl groups; similar furan structureKnown for strong caramel-like flavor
4-Hydroxy-5-methyl-3(2H)-furanoneMethyl group on position five; hydroxy group on position fourCommonly used in food flavoring

The uniqueness of 5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one lies in its specific ethyl substitution at position five and methyl substitution at position two, distinguishing it from other furan derivatives. Its distinct sensory profile and potential biological activities further enhance its significance compared to similar compounds.

Physical Description

Yellow liquid; Sweet fruity caramel, butter scotch aroma

XLogP3

1.1

Density

1.133-1.143

GHS Hazard Statements

Aggregated GHS information provided by 1259 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

27538-09-6

Wikipedia

5-ethyl-4-hydroxy-2-methyl-3(2H)-furanone

General Manufacturing Information

3(2H)-Furanone, 5-ethyl-4-hydroxy-2-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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